REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([C:9]([F:12])([F:11])[F:10])[CH:5]=[CH:6][C:7]=1[Cl:8].O.[NH2:14][NH2:15]>N1C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[C:4]([C:9]([F:12])([F:11])[F:10])[CH:5]=[CH:6][C:7]=1[NH:14][NH2:15].[Cl:8][C:7]1[CH:6]=[CH:5][C:4]([C:9]([F:12])([F:11])[F:10])=[CH:3][C:2]=1[NH:14][NH2:15] |f:1.2|
|
Name
|
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1Cl)C(F)(F)F
|
Name
|
|
Quantity
|
65 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
240 g
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooled mixture was quenched with sodium hydroxide solution
|
Type
|
CUSTOM
|
Details
|
the organic layer evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in diethyl ether
|
Type
|
WASH
|
Details
|
washed (water)
|
Type
|
CUSTOM
|
Details
|
the ether evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1)C(F)(F)F)NN
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=C1)C(F)(F)F)NN
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([C:9]([F:12])([F:11])[F:10])[CH:5]=[CH:6][C:7]=1[Cl:8].O.[NH2:14][NH2:15]>N1C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[C:4]([C:9]([F:12])([F:11])[F:10])[CH:5]=[CH:6][C:7]=1[NH:14][NH2:15].[Cl:8][C:7]1[CH:6]=[CH:5][C:4]([C:9]([F:12])([F:11])[F:10])=[CH:3][C:2]=1[NH:14][NH2:15] |f:1.2|
|
Name
|
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1Cl)C(F)(F)F
|
Name
|
|
Quantity
|
65 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
240 g
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooled mixture was quenched with sodium hydroxide solution
|
Type
|
CUSTOM
|
Details
|
the organic layer evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in diethyl ether
|
Type
|
WASH
|
Details
|
washed (water)
|
Type
|
CUSTOM
|
Details
|
the ether evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1)C(F)(F)F)NN
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=C1)C(F)(F)F)NN
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |